1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide
CAS No.: 34454-99-4
Cat. No.: VC8429372
Molecular Formula: C6H6F9NO3S
Molecular Weight: 343.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34454-99-4 |
---|---|
Molecular Formula | C6H6F9NO3S |
Molecular Weight | 343.17 g/mol |
IUPAC Name | 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)butane-1-sulfonamide |
Standard InChI | InChI=1S/C6H6F9NO3S/c7-3(8,5(11,12)13)4(9,10)6(14,15)20(18,19)16-1-2-17/h16-17H,1-2H2 |
Standard InChI Key | ASJXVGSUYQIIBC-UHFFFAOYSA-N |
SMILES | C(CO)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES | C(CO)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide, reflects its fully fluorinated butane chain and the presence of a hydroxyethyl group attached to the sulfonamide nitrogen. The molecular structure combines a perfluorinated alkyl chain () with a polar sulfonamide group () and a hydroxyethyl moiety (), creating a hybrid of hydrophobic and hydrophilic regions .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 34454-99-4 |
Molecular Formula | |
Molecular Weight | 343.17 g/mol |
MDL Number | MFCD32632477 |
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a white to off-white solid at room temperature, with a predicted density of and a boiling point of . Its solubility in DMSO and methanol suggests utility in formulations requiring polar aprotic solvents.
Table 2: Physical Properties
Property | Value |
---|---|
Boiling Point | |
Density | |
Solubility | DMSO (Slight), Methanol (Slight) |
pKa |
Acid-Base Behavior
The predicted pKa of indicates weak acidity, likely originating from the sulfonamide proton . This property facilitates deprotonation under basic conditions, enabling salt formation or participation in nucleophilic reactions.
Synthesis and Industrial Production
Synthetic Pathways
Although detailed synthetic protocols are proprietary, the compound is typically synthesized via a two-step process:
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Fluorination: Perfluorination of butanesulfonyl chloride using elemental fluorine or electrochemical methods.
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Amination: Reaction of the perfluorinated sulfonyl chloride with 2-hydroxyethylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Scalability and Purification
Industrial production employs continuous-flow reactors to enhance yield and reduce byproducts. Purification involves fractional crystallization or chromatography, with final products achieving >98% purity .
Applications and Industrial Use Cases
Surfactants and Emulsifiers
The compound’s amphiphilic structure makes it effective in stabilizing emulsions for coatings and adhesives. Its fluorinated chain reduces surface tension, while the hydroxyethyl group enhances water compatibility .
Fluoropolymer Synthesis
As a monomer or crosslinking agent, it contributes to the synthesis of fluorinated polymers with applications in non-stick coatings and chemical-resistant materials .
Supplier | Packaging | Price (USD) |
---|---|---|
TRC | 250 mg | $845 |
TRC | 500 mg | $1,455 |
Henan Aochuang Chemical | 1 kg | $0.00–0.00/kg |
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